molecular formula C9H8BrClO2 B6207389 3-(2-bromo-3-chlorophenyl)propanoic acid CAS No. 1261527-01-8

3-(2-bromo-3-chlorophenyl)propanoic acid

Cat. No.: B6207389
CAS No.: 1261527-01-8
M. Wt: 263.5
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Description

3-(2-Bromo-3-chlorophenyl)propanoic acid is a halogenated arylpropanoic acid derivative characterized by a phenyl ring substituted with bromine at the ortho (C2) and chlorine at the meta (C3) positions, linked to a propanoic acid chain. Key physicochemical properties include:

  • Molecular Formula: C₉H₈BrClO₂
  • Molecular Weight: ~263.52 g/mol (calculated based on atomic weights: Br ≈ 79.9, Cl ≈ 35.45)
  • CAS Number: 1261438-75-8 .

Properties

CAS No.

1261527-01-8

Molecular Formula

C9H8BrClO2

Molecular Weight

263.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-3-chlorophenyl)propanoic acid typically involves multi-step reactions. One common method includes the bromination of 3-chlorophenylpropanoic acid using bromine in the presence of a suitable solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 3-(2-bromo-3-chlorophenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction reactions can produce corresponding carboxylates or alcohols.

Scientific Research Applications

3-(2-Bromo-3-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromo-3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromine and chlorine enhance electrophilicity and metabolic stability compared to methoxy or methyl groups. Fluorine, being smaller, may improve bioavailability .
  • Stereoelectronic Properties : Electron-withdrawing groups (Br, Cl, F) lower the pKa of the carboxylic acid, increasing solubility in polar solvents.
  • Applications : Methoxy-substituted analogs are explored as pesticides, while halogenated derivatives are leveraged in prodrug design for mitochondrial targeting .

Optimization Insights :

  • Temperature control (-15°C to 60°C) and catalyst choice (DABCO vs. triethylamine) significantly impact isomer purity and yield .
  • Acid hydrolysis (e.g., TFA) efficiently cleaves protective groups (e.g., tert-butyl esters) to yield free carboxylic acids .

Biological Activity

3-(2-bromo-3-chlorophenyl)propanoic acid is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and chlorine atoms on the aromatic ring enhances its biological activity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₉H₈BrClO₂
  • Molecular Weight : Approximately 249.51 g/mol
  • Structure : The compound features a propanoic acid backbone with a 2-bromo-3-chlorophenyl group, which influences its chemical reactivity and biological interactions.

The biological activity of 3-(2-bromo-3-chlorophenyl)propanoic acid is primarily attributed to:

  • Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound's binding affinity to various biological targets, such as enzymes and receptors .
  • Ionization : The propanoic acid moiety can undergo ionization, facilitating interactions with biological macromolecules .

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. Studies have shown that 3-(2-bromo-3-chlorophenyl)propanoic acid demonstrates:

  • Antibacterial Effects : It has been tested against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and other pathogens .
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum .

Case Studies

  • In vitro Studies : A study evaluated the antimicrobial efficacy of several brominated compounds, including 3-(2-bromo-3-chlorophenyl)propanoic acid. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
  • Cancer Research : Preliminary investigations into the anticancer properties of derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cell lines, particularly HepG2 liver cancer cells . The MTT assay revealed varying degrees of cytotoxicity depending on the substituents on the phenyl ring.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntibacterialEffective against E. coli and Bacillus species
AntifungalActive against C. albicans
AnticancerInhibits HepG2 cell proliferation

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